3.3‑Fold Superior Anti-Trypanosoma cruzi Activity of the Threo Isomer Relative to Threo-Dihydroguaiaretic Acid, with the Threo-Austrobailignan-5 Analogue Inactive
In a direct head‑to‑head comparison within the same bioassay‑guided fractionation study, threo‑austrobailignan‑6 (the compound corresponding to CAS 130008‑79‑6) exhibited an IC₅₀ of 3.7 µM against extracellular trypomastigotes of T. cruzi, whereas the structurally related threo‑austrobailignan‑5 was completely inactive and threo‑dihydroguaiaretic acid showed an IC₅₀ of 7.0 µM [1]. No mammalian cytotoxicity was observed at the tested concentrations [1].
| Evidence Dimension | In vitro IC₅₀ against T. cruzi cell-derived trypomastigotes |
|---|---|
| Target Compound Data | IC₅₀ = 3.7 µM |
| Comparator Or Baseline | threo-austrobailignan-5: inactive; threo-dihydroguaiaretic acid: IC₅₀ = 7.0 µM |
| Quantified Difference | Target is ~1.9‑fold more potent than threo-dihydroguaiaretic acid; threo-austrobailignan-5 is inactive (selectivity gap >10‑fold) |
| Conditions | MTT assay on cell-derived trypomastigotes; NCTC mammalian cytotoxicity control |
Why This Matters
A procurement decision based on the threo‑(2R,3R) relative configuration directly determines whether the compound will be active (IC₅₀ ≈ 3.7 µM) or inactive against T. cruzi, making stereochemical specification critical for anti-Chagas drug discovery programs.
- [1] Brito, J.R., da Costa-Silva, T.A., Tempone, A.G., Ferreira, E.A., Lago, J.H.G. Dibenzylbutane neolignans from Saururus cernuus L. (Saururaceae) displayed anti-Trypanosoma cruzi activity via alterations in the mitochondrial membrane potential. Fitoterapia 137, 104251 (2019). https://doi.org/10.1016/j.fitote.2019.104251. View Source
